N-methyl-1-phenyl-N-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)methanesulfonamide
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Overview
Description
N-methyl-1-phenyl-N-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)methanesulfonamide is a synthetic compound with a complex structure featuring a trifluoromethyl group, an oxadiazole ring, and a methanesulfonamide group
Preparation Methods
The synthesis of N-methyl-1-phenyl-N-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)methanesulfonamide involves several steps:
- Synthetic Routes and Reaction Conditions:
The starting materials include phenylacetonitrile, trifluoromethyl ketone, and hydrazine derivatives.
The synthesis typically starts with the formation of the oxadiazole ring through a cyclization reaction between phenylacetonitrile and the hydrazine derivative in the presence of an oxidizing agent.
The intermediate is then reacted with the trifluoromethyl ketone to introduce the trifluoromethyl group.
Finally, the pyrrolidin-3-yl moiety is added through a substitution reaction, and the methanesulfonamide group is introduced via sulfonation.
- Industrial Production Methods:
Industrial production of this compound follows a similar synthetic route but on a larger scale.
The use of automated reactors and continuous flow systems ensures precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
N-methyl-1-phenyl-N-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)methanesulfonamide undergoes various chemical reactions:
- Oxidation:
The compound can undergo oxidation reactions, particularly at the phenyl group or the pyrrolidine ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Reduction:
Reduction reactions typically target the oxadiazole ring or the sulfonamide group. Common reducing agents are lithium aluminum hydride and sodium borohydride.
- Substitution:
The compound can participate in nucleophilic substitution reactions, especially at the oxadiazole ring. Reagents like sodium alkoxides and halides are commonly used.
Scientific Research Applications
- Chemistry:
In organic chemistry, it serves as a building block for synthesizing other complex molecules, particularly in drug discovery.
- Biology:
It is studied for its potential biological activities, such as antimicrobial and anticancer properties, due to the presence of the trifluoromethyl group and the oxadiazole ring.
- Medicine:
In medicinal chemistry, it is investigated as a potential drug candidate for targeting specific enzymes or receptors involved in diseases.
- Industry:
In the industrial sector, it finds applications as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and fine chemicals.
Mechanism of Action
The mechanism of action of N-methyl-1-phenyl-N-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)methanesulfonamide involves interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances lipophilicity, allowing better membrane permeability. The oxadiazole ring and sulfonamide group contribute to binding affinity and specificity.
Comparison with Similar Compounds
- Similar Compounds:
N-methyl-1-phenyl-N-(1-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methyl}pyrrolidin-3-yl)methanesulfonamide
N-methyl-1-phenyl-N-(1-{[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-3-yl)methanesulfonamide
- Comparison:
- Unique Properties:
The presence of the 1,3,4-oxadiazole ring and the specific position of the trifluoromethyl group confer unique electronic and steric properties, distinguishing it from other similar compounds.
- Different Applications:
While similar compounds may have overlapping applications, the specific structural features of N-methyl-1-phenyl-N-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)methanesulfonamide make it particularly suitable for certain biological targets or industrial processes.
- Unique Properties:
And there you have it: an in-depth look into the intricate world of this compound! What sparked your interest in this specific molecule?
Properties
IUPAC Name |
N-methyl-1-phenyl-N-[1-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]pyrrolidin-3-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4O3S/c1-22(27(24,25)11-12-5-3-2-4-6-12)13-7-8-23(9-13)10-14-20-21-15(26-14)16(17,18)19/h2-6,13H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWZTYMWZMKFQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)CC2=NN=C(O2)C(F)(F)F)S(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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